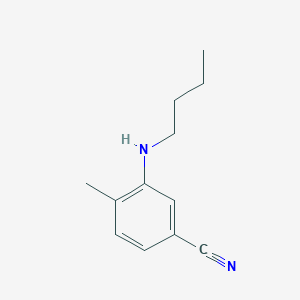
3-(Butylamino)-4-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butylamino)-4-methylbenzonitrile is an organic compound with a molecular formula of C12H16N2. This compound is characterized by a butylamino group attached to the benzene ring, which also bears a methyl group and a nitrile group. It is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butylamino)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with butylamine. This reaction can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is generally facilitated by heating and may require a catalyst to improve yield and reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Butylamino)-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the butylamino or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Butylamino)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including its use as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Butylamino)-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can form hydrogen bonds or ionic interactions with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(Butylamino)-4-chlorobenzonitrile
- 3-(Butylamino)-4-ethylbenzonitrile
- 3-(Butylamino)-4-methoxybenzonitrile
Comparison: 3-(Butylamino)-4-methylbenzonitrile is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, the methyl group can provide steric hindrance or electronic effects that alter the compound’s chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
3-(butylamino)-4-methylbenzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-4-7-14-12-8-11(9-13)6-5-10(12)2/h5-6,8,14H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
RPKNAMKTYAZPTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C=CC(=C1)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13225776.png)
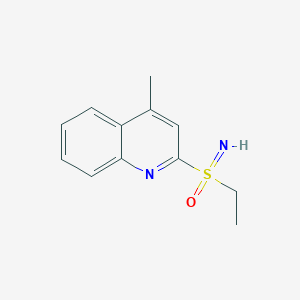
![{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonamide](/img/structure/B13225782.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}butan-1-one](/img/structure/B13225794.png)

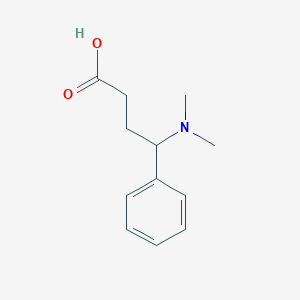
![2-[(2-Aminoethyl)(benzyl)amino]acetic acid](/img/structure/B13225800.png)
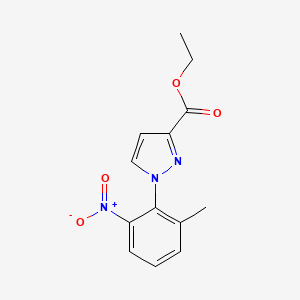
![[1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B13225806.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13225809.png)

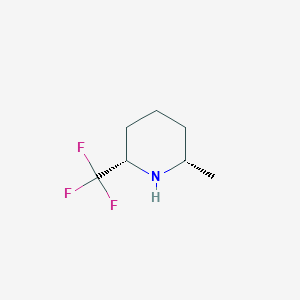
![1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13225838.png)
